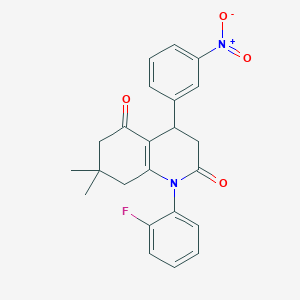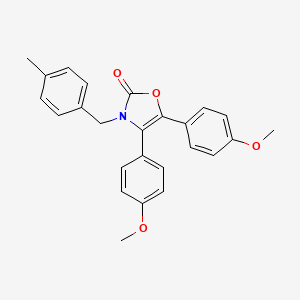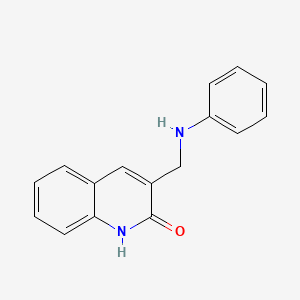
1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of octahydroquinoline derivatives. This compound is characterized by the presence of fluorophenyl and nitrophenyl groups attached to an octahydroquinoline core, which is further substituted with dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of Substituents: The fluorophenyl and nitrophenyl groups can be introduced through nucleophilic aromatic substitution reactions. The dimethyl groups are typically added via alkylation reactions using appropriate alkyl halides.
Final Cyclization and Functionalization: The final steps involve cyclization to form the octahydroquinoline ring and further functionalization to introduce the desired substituents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline core structure and may have similar pharmacological properties.
Fluorophenyl Compounds: Compounds with fluorophenyl groups may exhibit similar chemical reactivity and biological activity.
Nitrophenyl Compounds: These compounds are known for their potential as intermediates in the synthesis of various pharmaceuticals and materials.
The uniqueness of 1-(2-FLUOROPHENYL)-7,7-DIMETHYL-4-(3-NITROPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its specific combination of substituents and the resulting properties, which may offer advantages in certain applications compared to other similar compounds.
Properties
Molecular Formula |
C23H21FN2O4 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-7,7-dimethyl-4-(3-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C23H21FN2O4/c1-23(2)12-19-22(20(27)13-23)16(14-6-5-7-15(10-14)26(29)30)11-21(28)25(19)18-9-4-3-8-17(18)24/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
JRNVWWZILALKAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=CC=CC=C3F)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-6-methylidene-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11495369.png)
![5-(aminomethyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B11495373.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11495376.png)
![N-(furan-2-ylmethyl)-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide](/img/structure/B11495379.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-(9H-xanthen-9-yl)urea](/img/structure/B11495383.png)

![7-(azepan-1-yl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11495400.png)
![N-{2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11495401.png)


![N-(4-{[2-(Adamantan-1-yloxy)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B11495422.png)
![2H-Pyridazin-3-one, 6-(4-amino-6-ethylamino-[1,3,5]triazin-2-yloxy)-2-methyl-](/img/structure/B11495429.png)
![2-cyclohexyl-6-propyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11495453.png)
![7'-amino-2'-[(3-fluorobenzyl)sulfanyl]-5-methyl-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B11495458.png)
